5-(2-Fluoro-4-methylbenzyl)-4-methylthiazol-2-amine
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Overview
Description
5-(2-Fluoro-4-methylbenzyl)-4-methylthiazol-2-amine is an organic compound that features a thiazole ring substituted with a 2-fluoro-4-methylbenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-methylbenzyl)-4-methylthiazol-2-amine typically involves the reaction of 2-fluoro-4-methylbenzyl bromide with 4-methylthiazol-2-amine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-methylbenzyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl bromide group.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
5-(2-Fluoro-4-methylbenzyl)-4-methylthiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methylbenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methyl groups can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylbenzyl bromide: A precursor in the synthesis of the target compound.
4-Methylthiazol-2-amine: Another precursor used in the synthesis.
2-Fluoro-4-methylbenzylamine: A structurally similar compound with different functional groups.
Uniqueness
5-(2-Fluoro-4-methylbenzyl)-4-methylthiazol-2-amine is unique due to the combination of the thiazole ring and the 2-fluoro-4-methylbenzyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H13FN2S |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
5-[(2-fluoro-4-methylphenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13FN2S/c1-7-3-4-9(10(13)5-7)6-11-8(2)15-12(14)16-11/h3-5H,6H2,1-2H3,(H2,14,15) |
InChI Key |
NKWYYMYYMZZDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=C(N=C(S2)N)C)F |
Origin of Product |
United States |
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